molecular formula C34H28F6O2 B6594572 (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol CAS No. 1228600-98-3

(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B6594572
CAS No.: 1228600-98-3
M. Wt: 582.6 g/mol
InChI Key: AUIQPOBKXFVFEH-UHFFFAOYSA-N
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Description

The compound (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol (CAS: 1228600-98-3) is a chiral binaphthol derivative with the molecular formula C₃₄H₂₈F₆O₂ and a molecular weight of 582.58 g/mol . Its structure features a binaphthalene core with hydrogenated rings (octahydro configuration), two 4-(trifluoromethyl)phenyl substituents at the 3,3'-positions, and hydroxyl groups at the 2,2'-positions. The S-configuration imparts enantioselectivity, making it valuable in asymmetric catalysis and pharmaceutical synthesis .

Properties

IUPAC Name

1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h9-18,41-42H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIQPOBKXFVFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113494
Record name (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228600-98-3
Record name (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228600-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Molecular Formula : C34H30F6O2
  • Molecular Weight : 578.60 g/mol
  • IUPAC Name : (S)-3,3'-bis(4-(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

The presence of trifluoromethyl groups suggests enhanced lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific oncogenic pathways by modulating protein interactions involved in cell survival and apoptosis. Compounds with trifluoromethyl substitutions have shown to enhance binding affinity to Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells .
  • Case Study : A related compound demonstrated selective inhibition against Bcl-2-expressing human cancer cell lines with IC50 values ranging from 0.31 to 0.7 µM. This suggests that this compound could exhibit similar or enhanced activities due to its structural characteristics .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been documented:

  • Mechanism : Compounds with trifluoromethyl groups have been linked to inhibition of bacterial fatty acid biosynthesis through interactions with essential enzymes like FabI. This mechanism could provide insights into the antimicrobial efficacy of this compound against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent TypeEffect on Activity
TrifluoromethylEnhances lipophilicity and binding affinity
Hydroxyl GroupsMay increase solubility and bioavailability
Aromatic RingsInfluence on electronic properties and interactions

Research indicates that modifications to the aromatic rings can significantly alter the pharmacological profile of the compound. For instance, increasing electron-withdrawing characteristics can enhance potency against specific targets such as Bcl-2.

Comparison with Similar Compounds

Key Properties :

  • Stability : Stable under recommended conditions but incompatible with strong oxidizers and carbon oxides .
  • Safety : Causes eye, skin, and respiratory irritation; requires handling in inert atmospheres at 2–8°C .
  • Applications : Used as a chiral ligand or catalyst precursor in enantioselective reactions .

Comparison with Structurally Similar Compounds

Enantiomeric Counterpart: (R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol

  • Structural Differences :
    • Substituents: Diphenyl groups (electron-donating) vs. bis[4-(trifluoromethyl)phenyl] (electron-withdrawing) .
    • Configuration: R-enantiomer vs. S-enantiomer .
  • The R-enantiomer may exhibit opposite stereoselectivity in catalytic applications .

Phenanthrenyl-Substituted Analog: (1R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol

  • Structural Differences :
    • Substituents: 9-Phenanthrenyl groups (bulky aromatic) vs. 4-(trifluoromethyl)phenyl .
    • Molecular Weight: 646.80 g/mol (vs. 582.58 g/mol) .
  • Impact :
    • Phenanthrenyl groups introduce steric hindrance and extended π-systems, which may improve chiral recognition in host-guest chemistry but reduce solubility.
    • Higher molecular weight could limit diffusion rates in solution-phase reactions .

Mesityl-Substituted Derivative: (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol

  • Structural Differences :
    • Substituents: 2,4,6-Trimethylphenyl (mesityl) (electron-donating, sterically bulky) vs. 4-(trifluoromethyl)phenyl .
    • Molecular Formula: C₃₈H₄₂O₂ (vs. C₃₄H₂₈F₆O₂) .
  • Methyl groups increase hydrophobicity, affecting solubility in polar solvents .

Perfluorophenyl Derivative: (3R)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol

  • Structural Differences :
    • Substituents: Perfluorophenyl (strongly electron-withdrawing) vs. 4-(trifluoromethyl)phenyl .
    • Molecular Weight: 618.42 g/mol (vs. 582.58 g/mol) .
  • Impact :
    • Perfluorophenyl groups significantly increase electrophilicity and resistance to oxidation.
    • Higher density (1.575 g/cm³) may influence crystallinity and packing in solid-state applications .

Tabular Comparison of Key Parameters

Compound Name Substituents Configuration Molecular Weight (g/mol) Key Properties
Target Compound: (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-... 4-(Trifluoromethyl)phenyl S 582.58 Electron-withdrawing, moderate steric effects, research-grade stability
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-... Phenyl R ~530 (estimated) Electron-donating, lower acidity, enantioselectivity reversed
(1R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-... 9-Phenanthrenyl R 646.80 High steric hindrance, extended π-system, lower solubility
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(2,4,6-trimethylphenyl)-... 2,4,6-Trimethylphenyl S 530.74 Steric shielding, hydrophobic, enhanced complex stability
(3R)-3,3'-Bis(perfluorophenyl)-... Perfluorophenyl R 618.42 High electrophilicity, oxidation-resistant, dense crystalline packing

Preparation Methods

Direct C–H Functionalization

Recent advances in transition metal-catalyzed C–H activation offer a streamlined alternative. For example, iridium complexes with chiral bidentate ligands enable direct arylation at the 3-position of BINOL derivatives, bypassing halogenation steps. However, this method currently achieves lower yields (60–70%) compared to traditional cross-coupling .

Q & A

Q. Critical Variables :

  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor tighter ion pairing in ionic intermediates.
  • Temperature : Lower temperatures reduce kinetic competition between pathways.
  • Metal coordination : Screen metal precursors (e.g., Ti, Cu) to match substrate steric demands .

Methodology : Use Design of Experiments (DoE) to systematically vary parameters. Analyze enantiomeric excess via chiral GC/MS and correlate with reaction conditions .

Methodological: What analytical techniques are essential for characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR for backbone structure; ¹⁹F NMR for -CF₃ group quantification.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions.
  • HPLC-MS : Assess purity and detect trace impurities (e.g., diastereomers) .

Example : ¹⁹F NMR chemical shifts near -60 ppm confirm trifluoromethyl group presence .

Data Contradiction: How to address inconsistent catalytic activity data?

Q. Potential Causes :

  • Impurity profiles : Trace metals or moisture may deactivate catalysts.
  • Substrate-ligand mismatch : Steric clashes in bulky substrates reduce efficacy.

Q. Resolution :

  • Purification : Use column chromatography or recrystallization to remove impurities.
  • Control experiments : Test ligand performance with standardized substrates (e.g., prochiral ketones) to isolate variables .

Safety: What precautions are required for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Inert atmosphere (Ar/N₂) at -20°C to prevent oxidation .

Risk Mitigation : Conduct a COSHH assessment for solvent compatibility and disposal protocols .

Stability: How to assess degradation under reaction conditions?

  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to 200°C.
  • Accelerated Aging Studies : Expose to light, heat, and humidity; monitor via HPLC for decomposition products.
  • In situ IR Spectroscopy : Track ligand integrity during catalysis .

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